Home > Products > Screening Compounds P106566 > Bax Channel Blocker
Bax Channel Blocker - 335165-68-9

Bax Channel Blocker

Catalog Number: EVT-260886
CAS Number: 335165-68-9
Molecular Formula: C19H23Br2Cl2N3O
Molecular Weight: 540.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Brain-specific angiogenesis inhibitor 1 is a protein that in humans is encoded by the BAI1 gene. It is a member of the adhesion-GPCR family of receptors.
  • Relevance: [] Ethanol-induced apoptosis in rat cerebellum involved Bax interaction with VDAC and Adenine Nucleotide Translocator (ANT). Inhibiting VDAC and ANT interactions with Bax protected against ethanol neurotoxicity. This suggests VDAC inhibitors could have similar effects to Bax Channel Blockers in specific contexts.

Adenine Nucleotide Translocator (ANT) Inhibitors

  • Relevance: [] Similar to VDAC, inhibiting ANT interaction with Bax also protected against ethanol-induced neuronal death. This suggests that ANT inhibitors, like Bax Channel Blockers, may modulate apoptosis by interfering with Bax activity at the mitochondria.

2-Aminoethoxydiphenyl Borate

  • Relevance: [] Although not directly targeting Bax, 2-Aminoethoxydiphenyl Borate influences a critical mitochondrial event (mPT) associated with Bax-mediated apoptosis. Bax Channel Blockers, by influencing Bax activity, likely indirectly impact mPT.
  • Relevance: [] Tricyclic antidepressants have been found to inhibit mPT. While not directly acting on Bax, their influence on mPT makes them relevant in the context of Bax-mediated apoptosis, similar to Bax Channel Blockers.
  • Relevance: [] Substituted carbazoles prevent Bax channel formation and cytochrome c release from mitochondria. This mechanism is directly relevant to the presumed action of Bax Channel Blockers, making them closely related compounds.
  • Relevance: [] GPI-19410 blocks mitochondrial depolarization, prevents swelling, and inhibits cytochrome c release. Its multi-target action on mitochondria makes it relevant to the study of Bax Channel Blockers as it also impacts pathways related to Bax activity.

Camptothecin

  • Relevance: [] While not structurally related to Bax Channel Blocker, camptothecin was used in conjunction with a Bax Channel Blocker to study its effects on cell death in skeletal myogenic cells. The research demonstrated that the Bax Channel Blocker mitigated camptothecin-induced apoptosis, highlighting the compound's role in modulating cell death pathways.
Overview

The Bax channel blocker is a small molecule compound that serves as an allosteric inhibitor of the Bax protein, which plays a critical role in the apoptotic process. Specifically, it binds to the inactive form of Bax and inhibits its activation mediated by tBID, a pro-apoptotic member of the Bcl-2 family. The compound has garnered attention due to its potential to selectively inhibit Bax-dependent apoptosis and prevent mitochondrial cytochrome c release, which is a pivotal event in the apoptotic pathway. The chemical structure of the Bax channel blocker is identified by the CAS number 329349-20-4, with a molecular weight of 540.12 g/mol and a formula of C19H21Br2N3O·2HCl .

Source and Classification

The Bax channel blocker is classified as an allosteric inhibitor within the broader category of apoptosis inhibitors. It is synthesized from 3,6-dibromocarbazole derivatives and has been primarily sourced from suppliers such as Tocris Bioscience and APExBIO, which provide it for laboratory research purposes .

Synthesis Analysis

Methods and Technical Details

The synthesis of the Bax channel blocker involves several steps typical for organic compounds, particularly those derived from carbazole structures. The synthesis process generally includes:

  1. Starting Material: The process begins with 3,6-dibromocarbazole as the primary starting material.
  2. Reactions: Various chemical reactions may be employed to introduce functional groups necessary for binding to the inactive form of Bax.
  3. Purification: Following synthesis, purification techniques such as High-Performance Liquid Chromatography (HPLC) are used to achieve a purity level of ≥98% .

Technical Details

The compound's synthesis is guided by structure-activity relationship studies that inform modifications to enhance its binding affinity and inhibitory potency against Bax-mediated processes.

Molecular Structure Analysis

Structure and Data

The molecular structure of the Bax channel blocker can be represented by its chemical formula C19H21Br2N3O·2HCl. Its structural features include:

  • Core Structure: A dibromocarbazole core that contributes to its hydrophobic interactions.
  • Functional Groups: Amino and hydroxyl groups that facilitate hydrogen bonding with specific residues in the Bax protein.

The InChI key for this compound is HWFKCAFKXZFOQT-UHFFFAOYSA-N, which provides a unique identifier for database searches .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction mechanism involves the binding of the Bax channel blocker to inactive Bax, preventing its conformational change necessary for mitochondrial membrane insertion. The compound demonstrates significant inhibition of cytochrome c release from mitochondria in vitro, with an IC50 value of approximately 0.52 μM .

This inhibition does not affect the initial activation or translocation of Bax but rather blocks its ability to form channels in the mitochondrial membrane, thus preventing apoptosis.

Mechanism of Action

Process and Data

The mechanism by which the Bax channel blocker operates involves:

  1. Binding: It binds specifically to an allosteric site on inactive Bax.
  2. Inhibition: This binding inhibits tBID-mediated activation of Bax, effectively preventing it from oligomerizing in the mitochondrial membrane.
  3. Prevention of Cytochrome c Release: By inhibiting Bax's activity, it prevents cytochrome c from being released into the cytosol, thereby blocking downstream apoptotic signaling pathways.

Studies have shown that this compound can significantly reduce cytochrome c release in various experimental setups, indicating its potential utility in therapeutic contexts where apoptosis needs to be modulated .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: The compound typically appears as a solid powder.
  • Solubility: It exhibits solubility in solvents like DMSO (46.72 mg/mL) and water (2.34 mg/mL) .

Chemical Properties

  • Molecular Weight: 540.12 g/mol
  • Purity Level: ≥98% (as determined by HPLC)
  • Storage Conditions: Recommended to be stored desiccated at room temperature .
Applications

Scientific Uses

The primary applications of the Bax channel blocker include:

  • Research on Apoptosis: It is extensively used in studies investigating apoptosis mechanisms, particularly in cellular models undergoing stress conditions such as ischemia.
  • Neuroprotection Studies: Given its ability to inhibit cell death pathways, it has potential applications in neuroprotection research against conditions like stroke or neurodegenerative diseases .
  • Drug Development: As an inhibitor of pro-apoptotic pathways, it may serve as a lead compound for developing therapeutics aimed at diseases characterized by excessive apoptosis.
Mechanistic Basis of Bax Channel Blocker Activity in Apoptosis Regulation

Bax channel blockers represent a class of compounds that selectively inhibit the pro-apoptotic protein BAX to prevent mitochondrial-mediated cell death. These inhibitors target key steps in BAX activation, mitochondrial permeabilization, and downstream apoptotic signaling, offering potential therapeutic strategies for conditions involving pathological cell loss.

Inhibition of Bax-Mediated Mitochondrial Outer Membrane Permeabilization

BAX triggers mitochondrial outer membrane permeabilization (MOMP) by oligomerizing to form pores that release apoptogenic factors. Bax channel blockers prevent this by:

  • Blocking mitochondrial translocation: Compounds like WEHI-3773 inhibit voltage-dependent anion channel 2 (VDAC2)-mediated BAX recruitment to mitochondria, reducing pore formation [2].
  • Disrupting oligomerization: BAX inhibitor peptides (BIPs) derived from Ku70 suppress conformational changes required for BAX self-assembly [6].
  • Modulating lipid interactions: Small molecules such as BAI1 stabilize BAX in its cytosolic conformation, preventing membrane insertion [4].

Table 1: Bax Channel Blockers Targeting MOMP

CompoundMechanism of MOMP InhibitionCellular Effect
WEHI-3773Blocks VDAC2-BAX interactionReduces BAX mitochondrial recruitment
BIPs (e.g., V5)Prevents BAX conformational activationInhibits oligomerization
BAI1Binds BAX hydrophobic groove (α3-α6 junction)Stabilizes cytosolic BAX

Allosteric Modulation of Bax Conformational Activation

BAX transitions from an inactive cytosolic monomer/dimer to an active membrane-embedded oligomer. Allosteric inhibitors target this process by:

  • Stabilizing inactive dimers: Cancer cells with cytosolic BAX dimers (e.g., in HCT-116 lines) resist apoptosis. BDM19 binds the dimer interface (α3-α5 helices), forcing dissociation into activatable monomers [7].
  • Occupying trigger sites: Carbazole-based compounds (BAI1/BAI2) bind near the N-terminal trigger site (α1-α2 loop), hindering BH3-only protein engagement [4] [5].
  • Locking the hydrophobic core: Compound 1 (from phenotypic screens) binds the α5 helix, preventing α9 helix release and mitochondrial translocation [7].

Suppression of Cytochrome c Release via Mitochondrial Channel Blockade

BAX-induced mitochondrial permeability transition pore (mPTP) opening facilitates cytochrome c efflux. Blockers counteract this by:

  • Inhibiting mPTP components: BAX inhibits mitochondrial BK (mtBK) channels, promoting mPTP opening. Iberiotoxin (mtBK blocker) mimics this, while BAX blockers preserve mtBK activity to prevent pore formation [1].
  • Regulating calcium flux: Bax Inhibitor-1 (BI-1) reduces mitochondrial Ca²⁺ intake by suppressing the Ca²⁺ uniporter, indirectly stabilizing mPTP [3].
  • Competing with pro-apoptotic partners: In insect models (Sf9 cells), Bax channel blocker (BCB) prevents cytochrome c release by disrupting BAX-membrane interactions [8].

Table 2: Mitochondrial Channel-Targeted Blockers

TargetCompoundEffect on Cytochrome c Release
mtBK channelIberiotoxinInduces release (pro-apoptotic control)
Ca²⁺ uniporterBI-1Reduces Ca²⁺-triggered mPTP opening
BAX-membrane poreBCBPrevents BAX pore assembly in mitochondria

Role in Attenuating Caspase Cascade Activation Downstream of Mitochondrial Signaling

By preserving mitochondrial integrity, Bax blockers prevent caspase activation:

  • Caspase-9 inhibition: Reduced cytochrome c release diminishes apoptosome formation, blocking caspase-9 cleavage. In neuronal models, BIPs lower caspase-9 activity by >50% after ischemic injury [6].
  • Downstream caspase suppression: In retinal degeneration models, Bax blockers (e.g., BIP V5) inhibit all-trans-retinal-induced caspase-3 activation, preserving cell viability [6].
  • Feed-forward loop disruption: BDM19 potentiates BAX-dependent apoptosis in BAK-expressing cells, but in pure BAX contexts, it blocks caspase activation by preventing MOMP [7].

Concluding Insights

Bax channel blockers represent a pharmacologically diverse group targeting distinct activation stages of BAX. Their mechanisms—spanning allosteric inhibition, mitochondrial channel modulation, and caspase cascade disruption—highlight the therapeutic potential for diseases involving dysregulated apoptosis. Future work should focus on isoform-specific inhibitors and combinatorial regimens with BH3 mimetics.

Properties

CAS Number

335165-68-9

Product Name

Bax Channel Blocker

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride

Molecular Formula

C19H23Br2Cl2N3O

Molecular Weight

540.1 g/mol

InChI

InChI=1S/C19H21Br2N3O.2ClH/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)24(18)12-15(25)11-23-7-5-22-6-8-23;;/h1-4,9-10,15,22,25H,5-8,11-12H2;2*1H

InChI Key

HWFKCAFKXZFOQT-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

BAI1; BAI 1; BAI-1; Brain-specific angiogenesis inhibitor 1

Canonical SMILES

C1CN(CCN1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.